
2-Methyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide is a heterocyclic compound that features a thiadiazinane ring with a pyrrolidinyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the thiadiazinane ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiadiazinane derivatives with different substituents.
Substitution: The compound can participate in substitution reactions where the pyrrolidinyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiadiazinane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiadiazinane derivatives with different substituents. These compounds share the thiadiazinane ring structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Uniqueness
2-Methyl-6-(pyrrolidin-3-yl)-1,2,6-thiadiazinane 1,1-dioxide is unique due to its specific substituents, which confer distinct properties and potential applications. Its unique structure makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C8H17N3O2S |
|---|---|
Molekulargewicht |
219.31 g/mol |
IUPAC-Name |
2-methyl-6-pyrrolidin-3-yl-1,2,6-thiadiazinane 1,1-dioxide |
InChI |
InChI=1S/C8H17N3O2S/c1-10-5-2-6-11(14(10,12)13)8-3-4-9-7-8/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
NHFRBXUPOHIHGH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCN(S1(=O)=O)C2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


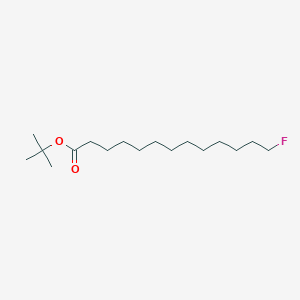
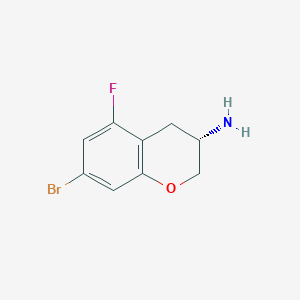

![methyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13334713.png)


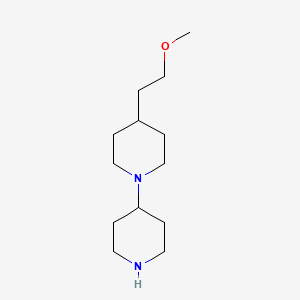
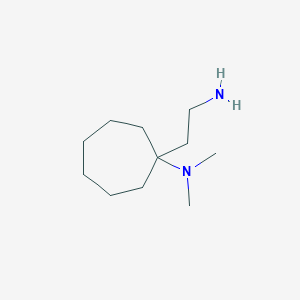
![2-Ethyl-7-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13334739.png)
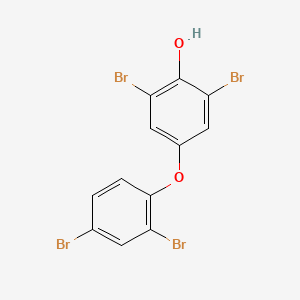
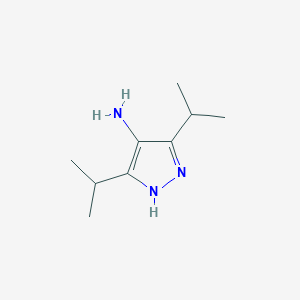
![2-[(But-3-yn-1-yl)amino]-5-chlorobenzoic acid](/img/structure/B13334759.png)
![Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13334766.png)
![[1,1'-Bi(cyclopropan)]-1-ylmethanamine](/img/structure/B13334775.png)
